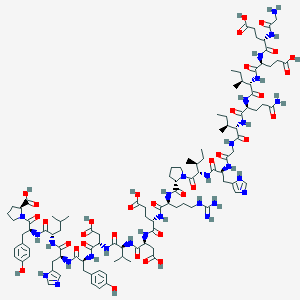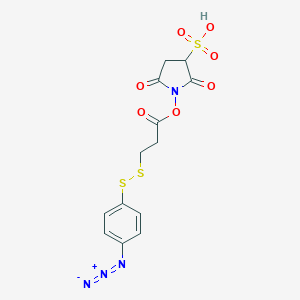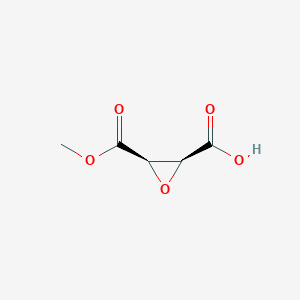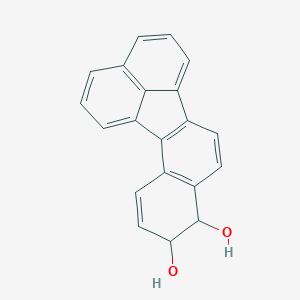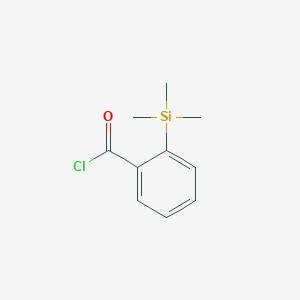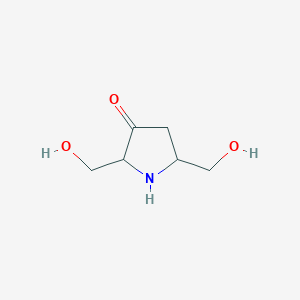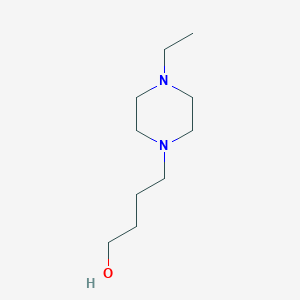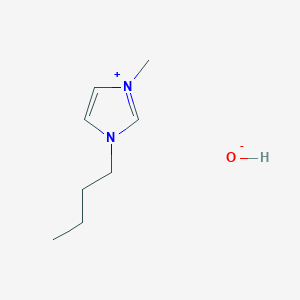
1-Butyl-3-methylimidazolium hydroxide
Overview
Description
1-Butyl-3-methylimidazolium hydroxide is an ionic liquid that has garnered significant attention due to its unique properties and versatile applications. It is a type of basic ionic liquid, characterized by its ability to act as both a solvent and a catalyst in various chemical reactions. The compound is composed of a 1-butyl-3-methylimidazolium cation and a hydroxide anion, which contribute to its high thermal stability, low volatility, and strong basicity .
Mechanism of Action
Target of Action
The primary target of 1-Butyl-3-methylimidazolium hydroxide ([Bmim]OH) is the carbene ring (C2) in its own aggregations . The compound forms O–H···C hydrogen bonds with the carbon atom of the carbene ring .
Mode of Action
[Bmim]OH interacts with its targets through hydrogen bonding and hydrogen transfer . The compound forms O–H···C hydrogen bonds between most hydroxyl protons and the carbon atom of the carbene ring . Furthermore, it undergoes a proton transfer process from the hydroxyl of β-conformer to the carbene ring, which is energetically favorable .
Biochemical Pathways
[Bmim]OH is involved in various biochemical pathways, including hydroxymethylation, acylation, and oxygen heterocycle reactions . It acts as a catalyst in these reactions, facilitating the transformation of reactants into products .
Pharmacokinetics
Itsthermal stability is known to be influenced by the basicity of the anion . The compound’s bioavailability would be affected by its solubility in biological fluids, which is yet to be determined.
Result of Action
The action of [Bmim]OH results in the formation of 1-alkyl imidazoles through a nucleophilic substitution S N 2 mechanism . This process involves the reaction of the IL anion with alkyl moieties in the [Bmim]OH cation .
Action Environment
The action, efficacy, and stability of [Bmim]OH are influenced by environmental factors such as temperature . Prolonged treatment at elevated temperatures can cause the partial degradation of [Bmim]OH . This leads to a decrease in the decomposition temperature, a change in the shape of the thermogravimetric curves, and the formation of carbon residue during pyrolysis .
Biochemical Analysis
Biochemical Properties
The structure, hydrogen bonding, and hydrogen transfer of 1-Butyl-3-methylimidazolium hydroxide have been investigated using density functional theory . It forms O–H···C hydrogen bonds between most hydroxyl protons and the carbon atom of the carbene ring in its aggregations . The proton transfer process in its dimer and trimer conformation is energetically favorable .
Molecular Mechanism
The molecular mechanism of this compound involves its structure, hydrogen bonding, and hydrogen transfer . The reaction pathway for proton transfer from hydroxyl of β-conformer to carbene ring has been investigated .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-3-methylimidazolium hydroxide can be synthesized through the reaction of 1-butyl-3-methylimidazole with hydrogen peroxide. The reaction proceeds under alkaline conditions, where the product undergoes an oxidation reaction to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process typically includes the careful addition of hydrogen peroxide to the imidazole compound, followed by purification steps to isolate the desired ionic liquid .
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-3-methylimidazolium hydroxide undergoes various chemical reactions, including:
Oxidation: The hydroxide anion can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Although less common, the compound can also act as a reducing agent under specific conditions.
Substitution: The imidazolium cation can undergo nucleophilic substitution reactions, where the hydroxide anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation Reactions: Hydrogen peroxide is often used as an oxidizing agent.
Substitution Reactions: Various nucleophiles, such as halides or alkoxides, can be used to replace the hydroxide anion.
Major Products:
Oxidation: The major products include oxidized organic compounds, such as alcohols and ketones.
Substitution: The products depend on the nucleophile used, resulting in compounds like alkyl halides or ethers.
Scientific Research Applications
1-Butyl-3-methylimidazolium hydroxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Butyl-3-methylimidazolium chloride
- 1-Butyl-3-methylimidazolium acetate
- 1-Butyl-3-methylimidazolium nitrate
Comparison: 1-Butyl-3-methylimidazolium hydroxide is unique due to its strong basicity and ability to act as both a solvent and a catalyst. Compared to its chloride, acetate, and nitrate counterparts, the hydroxide variant is more effective in promoting base-catalyzed reactions and has a higher thermal stability .
Properties
IUPAC Name |
1-butyl-3-methylimidazol-3-ium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N2.H2O/c1-3-4-5-10-7-6-9(2)8-10;/h6-8H,3-5H2,1-2H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOAIZOIDUQOFA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C[N+](=C1)C.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1-butyl-3-methylimidazolium hydroxide ([bmIm]OH) primarily known for in the context of chemical research?
A1: [bmIm]OH is primarily recognized for its role as a catalyst in various organic reactions. [, , , , ]
Q2: What types of reactions has [bmIm]OH been shown to catalyze effectively?
A2: Research indicates that [bmIm]OH demonstrates high catalytic efficiency in a variety of reactions, including:
- Knoevenagel Condensation: [bmIm]OH facilitates the condensation of aromatic aldehydes and ketones with active methylene compounds, offering a simple, efficient, and green approach. [, , ] This reaction is particularly noteworthy for its use in synthesizing a wide range of aliphatic and aromatic aldehydes and ketones. []
- Michael Addition: [bmIm]OH catalyzes the Michael addition of acetylacetone to methyl vinyl ketone. Theoretical studies reveal that both the cation and anion of [bmIm]OH play crucial roles in this reaction, enhancing the nucleophilic and electrophilic abilities of the reactants, respectively. []
- Cycloaddition of Carbon Dioxide: [bmIm]OH, particularly when grafted onto silica gel, acts as an effective heterogeneous catalyst for synthesizing propylene carbonate via carbon dioxide cycloaddition with propylene oxide. [, ]
- Other Reactions: [bmIm]OH has also demonstrated catalytic activity in reactions like Mannich reactions, [, ] synthesis of coumarin derivatives, [] biodiesel production from various oils, [, ] and dehydration of carbohydrates like fructose to produce 5-hydroxymethylfurfural (5-HMF), a platform chemical for biofuels. [, ]
Q3: What are the advantages of using [bmIm]OH as a catalyst compared to traditional catalysts in these reactions?
A3: [bmIm]OH presents several advantages over conventional catalysts:
- Green Chemistry: It promotes reactions under mild, solvent-free conditions, aligning with green chemistry principles. [, , , , ]
- High Efficiency: It often results in high yields and significantly reduces reaction times. [, , , ]
- Recyclability: [bmIm]OH can be recovered and reused multiple times without a significant loss in catalytic activity, making it a cost-effective and sustainable choice. [, , , ]
Q4: Can you elaborate on the use of [bmIm]OH in green chemistry, particularly its role in the synthesis of 5-hydroxymethylfurfural (5-HMF)?
A4: [bmIm]OH plays a key role in the green synthesis of 5-HMF, a versatile platform chemical obtained from renewable carbohydrate sources like fructose and glucose. [] Traditionally, 5-HMF production involved harsh conditions and environmentally detrimental catalysts. [bmIm]OH, used as a catalyst in a solvent like DMSO, facilitates 5-HMF synthesis with high yields under milder conditions, reducing the environmental footprint. [, ] Additionally, its ability to catalyze the dehydration of other carbohydrates like cellobiose and microcrystalline cellulose broadens its application in biofuel production from various renewable feedstocks. []
Q5: Are there any specific examples of how the structure of [bmIm]OH contributes to its catalytic activity?
A5: Yes, studies on the Michael addition reaction mechanism [] provide insight into how the structure of [bmIm]OH contributes to its catalytic activity:
Q6: What is the molecular formula and molecular weight of [bmIm]OH?
A6: The molecular formula of [bmIm]OH is C8H16N2O, and its molecular weight is 156.23 g/mol.
Q7: What spectroscopic techniques are typically used to characterize [bmIm]OH?
A7: [bmIm]OH is often characterized using techniques like Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Thermogravimetric Analysis (TGA). FTIR helps identify functional groups, NMR provides structural information, and TGA analyzes thermal stability. [, ]
Q8: Are there strategies to enhance the stability or performance of [bmIm]OH?
A9: Researchers have explored methods like immobilizing [bmIm]OH on solid supports like silica gel to create heterogeneous catalysts. [, ] This approach aims to improve stability, facilitate easy separation, and enable recycling. Additionally, optimizing reaction conditions, such as temperature and time, can help maintain its catalytic activity during reactions.
Q9: Has computational chemistry been used to study [bmIm]OH and its reactions?
A10: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of reactions catalyzed by [bmIm]OH, such as the Michael addition of acetylacetone to methyl vinyl ketone. [] These studies provide insights into transition states, intermediates, and the roles of the cation and anion in the catalytic process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-DIETHYL-3-(9-METHYL-3,9-DIAZABICYCLO[3.3.1]NONAN-3-YL)PROPAN-1-AMINETRIHYDROCHLORIDE](/img/structure/B12804.png)
